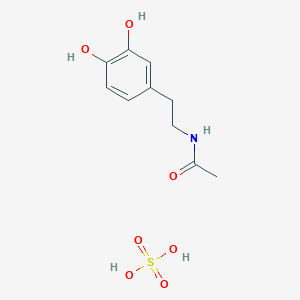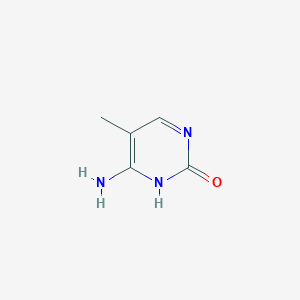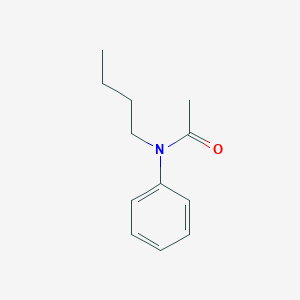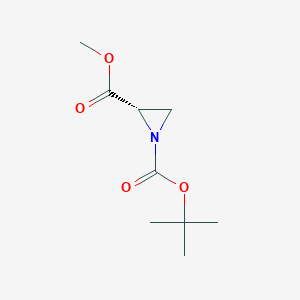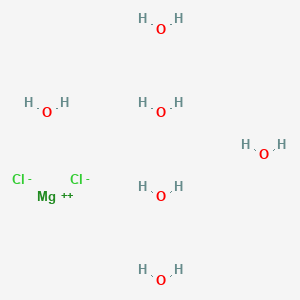
六水合氯化镁
描述
Magnesium dichloride hexahydrate (MgCl2·6H2O) is an inorganic compound with a molecular weight of 203.30 g/mol. It is a white crystalline solid that is soluble in water and is commonly used in a variety of industrial and laboratory applications. The compound is a source of magnesium ions, which can be used to catalyze reactions, as a reagent in chemical synthesis, or as a source of magnesium in biological systems. In the laboratory, the compound is used as a reagent in the synthesis of other compounds, as a buffer, and as a source of magnesium ions for biochemical and physiological experiments.
科学研究应用
太阳能储能
六水合氯化镁(MgCl2·6H2O)在热能储存方面具有显著潜力,特别适用于太阳能应用。其结构和热力学性质使其适合储存太阳能热量。该材料的相变特性特别有利于这一目的 (Weck & Kim, 2014)。
相变材料(PCMs)
研究已确定六水合氯化镁作为热能储存的经济有效材料,特别是作为PCM。它的熔化温度为389.7K,潜热为168.6 kJ/kg,适用于能量储存应用。然而,超冷和相分离等挑战限制了其应用,正在进行的研究旨在解决这些问题 (Li et al., 2011)。
城市废热利用
六水合氯化镁与六水合硝酸镁结合,已被用于存储和利用城市废热,特别是来自共生发电系统的废热。这种组合已被证明具有良好的热特性,作为潜热热能储存的PCM (Nagano et al., 2004)。
颗粒路面的化学稳定
六水合氯化镁,也称为Bischofite,具有使其用作颗粒路面的化学稳定剂的性质。它可以吸收和保持湿度,增加水表面张力,并降低蒸汽压。在干旱和半干旱地区的现场试验表明,它稳定了颗粒路面,减少了坑洼、波纹、侵蚀和尘埃排放 (Thenoux & Vera, 2002)。
晶体结构分析
对简单无机盐水合物的晶体结构的研究,包括六水合氯化镁,为了解它们在各种环境条件下的行为提供了见解 (Hennings et al., 2013)。
生物医学应用
六水合氯化镁已被研究用于生物医学应用,特别是在骨科植入物中的潜力。其生物相容性和与人类胚胎干细胞的适用性一直是研究的焦点 (Nguyen et al., 2013)。
阻燃性
已经研究了六水合氯化镁作为纤维素织物的阻燃剂的使用。通过各种实验研究证明了它对棉织物赋予阻燃性的有效性 (Mostashari & Moafi, 2007)。
作用机制
Target of Action
Magnesium chloride hexahydrate, also known as magnesium dichloride hexahydrate, primarily targets the enzymes in the human body . It plays a crucial role in enzymology, cell membrane and wall structural integrity, muscle cell physiology, and nucleic acid structure . It is an essential co-factor in many enzymes, including deoxyribonuclease (DNAse), the restriction enzymes EcoRI and EcoRV, and Ribonuclease H . It also targets the kidney .
Mode of Action
Magnesium chloride hexahydrate interacts with its targets by acting as a source of magnesium, which is used for electrolyte replenishment and conditions associated with magnesium deficiencies . It is a weak stimulus to the pancreas and gall bladder, a weak stimulant to cholecystokinin release, and inhibits net jejunal water absorption .
Biochemical Pathways
Magnesium chloride hexahydrate affects several biochemical pathways. It stabilizes polymeric nucleic acids such as transfer RNA and ribozymes . It also plays a role in the polymerase chain reaction (PCR) and has been used in the trypsin-mediated proteolysis of the mammalian α-ketoglutarate dehydrogenase complex .
Pharmacokinetics
About one-third of orally ingested magnesium chloride hexahydrate is absorbed from the small intestine . The fraction of magnesium absorbed is inversely proportional to the amount ingested .
Result of Action
The action of magnesium chloride hexahydrate results in the replenishment of magnesium in the body, which is essential for various biological roles. It helps maintain the structural integrity of cell membranes and walls, supports muscle cell physiology, and contributes to the structure of nucleic acids . It also plays a role in enzymatic reactions, acting as a co-factor for several enzymes .
Action Environment
The action, efficacy, and stability of magnesium chloride hexahydrate can be influenced by environmental factors. For instance, it is highly soluble in water , which can affect its bioavailability and action. It is also important to note that it is non-flammable and considered an irritant, which may influence its handling and use .
未来方向
Magnesium chloride hexahydrate is used to boost dietary intake of magnesium . While it doesn’t treat conditions by itself, it can help those with low magnesium levels improve certain bodily functions . In addition, magnesium chloride supplements have well-documented uses in type 2 diabetes, high blood pressure, osteoporosis, and migraines .
生化分析
Biochemical Properties
Magnesium Dichloride Hexahydrate plays a variety of biological roles in enzymology, cell membrane and wall structural integrity, muscle cell physiology, and nucleic acid structure . It is an essential co-factor in many enzymes, including deoxyribonuclease (DNAse), the restriction enzymes EcoRI and EcoRV, and Ribonuclease H .
Cellular Effects
Magnesium Dichloride Hexahydrate influences cell function by maintaining cell membrane integrity and playing a role in muscle cell physiology . It also has a role in cardiovascular activity and nucleic acid structure .
Molecular Mechanism
At the molecular level, Magnesium Dichloride Hexahydrate exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in enzyme activation and inhibition, particularly with enzymes like DNAse and various restriction enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium Dichloride Hexahydrate can change over time. It is stable at room temperature and is soluble in water, yielding a clear, colorless solution .
Metabolic Pathways
Magnesium Dichloride Hexahydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium dichloride hexahydrate can be achieved through a reaction between magnesium oxide or magnesium hydroxide and hydrochloric acid.", "Starting Materials": [ "Magnesium oxide or magnesium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve the magnesium oxide or magnesium hydroxide in water to form a solution", "Add hydrochloric acid to the solution slowly while stirring", "Continue stirring until all the magnesium oxide or magnesium hydroxide has reacted with the hydrochloric acid", "Filter the resulting solution to remove any impurities", "Heat the solution to evaporate the water and obtain the Magnesium dichloride hexahydrate crystals" ] } | |
CAS 编号 |
7791-18-6 |
分子式 |
Cl2Mg MgCl2 |
分子量 |
95.21 g/mol |
IUPAC 名称 |
magnesium;dichloride |
InChI |
InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |
InChI 键 |
TWRXJAOTZQYOKJ-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |
规范 SMILES |
[Mg+2].[Cl-].[Cl-] |
沸点 |
1,412 °C 1412 °C |
颜色/形态 |
Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |
密度 |
2.32 2.3 g/cm³ |
熔点 |
712 °C (rapid heating) |
其他 CAS 编号 |
7791-18-6 |
物理描述 |
Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |
溶解度 |
Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |
同义词 |
Magnesium Chloride Hexahydrate; Magnesium Chloride (MgCl2) Hydrate (1:6); Magnesium Chloride Hexahydrate (MgCl2.6H2O); Magnesium Chloride Hydrate (MgCl2.6H2O); Magnesium Dichloride Hexahydrate; Magnesium(II) Chloride Heillxahydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is magnesium dichloride hexahydrate used in the production of magnesia oxychloride cement?
A1: Magnesium dichloride hexahydrate is a key ingredient in magnesia oxychloride cement. When combined with magnesium oxide (MgO), it undergoes a chemical reaction that leads to the formation of a hard, durable material. [, ]. This reaction forms magnesium oxychlorides, which are responsible for the cement's strength and quick-setting properties.
Q2: What are the advantages of using magnesia oxychloride cement formulated with magnesium dichloride hexahydrate?
A2: The research highlights several advantages of this type of cement. These include its rapid hardening capabilities, even at low temperatures []. Additionally, formulations can be adjusted to modify properties like water tolerance []. This makes it suitable for applications like low-temperature construction and road repair where quick setting is critical [].
Q3: How do researchers study the thermal properties of magnesium dichloride hexahydrate and its dehydrated forms?
A3: Researchers utilize computational chemistry techniques like Density Functional Theory (DFT) to model the structural, electronic, and thermodynamic characteristics of MgCl2·6H2O and its dehydrated phases (MgCl2·nH2O, where n = 4, 2, 1) []. These calculations help predict properties like isochoric heat capacity, Gibbs free energy, and latent heat, crucial for understanding its behavior in thermal energy storage applications, such as those involving solar energy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
